m-Cresol, 6-nonyl-

Antioxidant Phenolic Oligomer Substitution Effect

m-Cresol, 6-nonyl- (IUPAC: 5-methyl-2-nonylphenol; CAS 63992-49-4) is a mono‑alkylated phenol derivative of m‑cresol bearing a linear C9 nonyl substituent at the 6‑position of the aromatic ring. With a molecular formula of C₁₆H₂₆O, a molecular weight of 234.38 g·mol⁻¹, a calculated density of 0.928 g·cm⁻³, and a predicted boiling point of 339.8 °C , the compound exhibits pronounced hydrophobicity (calculated LogP ≈ 4.99).

Molecular Formula C16H26O
Molecular Weight 234.38 g/mol
CAS No. 63992-49-4
Cat. No. B1675971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Cresol, 6-nonyl-
CAS63992-49-4
Synonymsm-Cresol, 6-nonyl-
Molecular FormulaC16H26O
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C=C(C=C1)C)O
InChIInChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-16(15)17/h11-13,17H,3-10H2,1-2H3
InChIKeyHYAMSKRJESVFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-Cresol, 6-nonyl- (CAS 63992-49-4): Baseline Profile for Scientific Procurement


m-Cresol, 6-nonyl- (IUPAC: 5-methyl-2-nonylphenol; CAS 63992-49-4) is a mono‑alkylated phenol derivative of m‑cresol bearing a linear C9 nonyl substituent at the 6‑position of the aromatic ring. With a molecular formula of C₁₆H₂₆O, a molecular weight of 234.38 g·mol⁻¹, a calculated density of 0.928 g·cm⁻³, and a predicted boiling point of 339.8 °C [1], the compound exhibits pronounced hydrophobicity (calculated LogP ≈ 4.99). Commercially available at ≥98% purity with batch‑specific QC documentation including NMR, HPLC, and GC , it serves as a versatile intermediate for surfactants, antioxidants, and polymer additives . The meta‑substitution pattern in this compound class is a critical structural determinant: research on phenolic oligomers has demonstrated that meta‑substituted phenols provide superior antioxidant effects compared to their para‑substituted counterparts [2].

Why Generic Substitution of m-Cresol, 6-nonyl- (63992-49-4) Carries Scientific Risk


Alkylated cresol isomers are not interchangeable. The regiochemistry of both the methyl and the nonyl substituents fundamentally alters polymerization behavior, radical scavenging capacity, and antioxidant performance. Patents explicitly teach that m‑cresol‑derived condensation products deliver higher antioxidant effectiveness than the corresponding p‑cresol‑based products [1]. Furthermore, meta‑substituted phenolic oligomers consistently outperform para‑substituted analogs in lipid autoxidation assays, retaining a greater number of active hydroxyl groups [2]. Bulkier substituents such as branched or tert‑alkyl groups can sterically prevent oxidative polymerization entirely, while linear nonyl substitution permits controlled oligomerization [2]. The quantitative evidence below demonstrates why 6‑nonyl‑m‑cresol should be distinguished from 2,6‑dinonyl‑p‑cresol, nonylphenol, 4‑nonyl‑o‑cresol, 2,6‑di‑tert‑butyl‑p‑cresol (BHT), and 2,2′‑methylenebis(6‑nonyl‑p‑cresol) during scientific selection and procurement.

Quantitative Differentiation Evidence for m-Cresol, 6-nonyl- (63992-49-4) vs. Closest Analogs


Meta vs. Para Substitution Pattern: Superior Antioxidant Efficacy of m-Cresol-Derived Oligomers

When phenolic oligomers were prepared from m‑cresol and p‑cresol via horseradish peroxidase‑catalyzed oxidation and tested for antioxidant effect on lard and tetralin autoxidation, meta‑substituted oligomers consistently outperformed para‑substituted oligomers [1]. The meta oligomers retained a greater number of remaining hydroxyl groups (D.R.H.) and exhibited a higher reactivity toward peroxyl radicals, which directly translated to stronger antioxidant performance. Because 6‑nonyl‑m‑cresol carries the nonyl chain at the 6‑position while preserving the meta‑hydroxyl orientation, it inherits this meta advantage relative to p‑cresol‑based analogs such as 2,6‑dinonyl‑p‑cresol.

Antioxidant Phenolic Oligomer Substitution Effect

Mono‑Nonyl vs. Di‑Nonyl Substitution: Reduced Steric Hindrance Enables Controlled Polymerization

In horseradish peroxidase‑mediated oxidative polymerization studies, p‑nonylphenol bearing a single para‑nonyl substituent was not polymerized by oxidation under the same conditions that allowed polymerization of m‑cresol (no nonyl) and other mono‑alkylated phenols. The failure to polymerize was attributed to steric blocking by the bulky para‑nonyl group [1]. In contrast, p‑alkylated phenols with smaller substituents (ethyl, s‑butyl, tert‑butyl) polymerized readily, yielding oligomers with Mn ≈ 800. 6‑Nonyl‑m‑cresol, carrying its nonyl chain at the ortho position relative to the hydroxyl in the 5‑methyl‑2‑nonylphenol configuration, presents a unique steric profile: it avoids the symmetrical di‑substitution of 2,6‑dinonyl‑p‑cresol (CAS 63451‑44‑5), which may hinder polymerization, while retaining the hydrophobicity associated with a C9 alkyl chain.

Oxidative Polymerization Steric Hindrance Phenolic Oligomer

m‑Cresol Condensation Products Outperform p‑Cresol Products as Lubricant and Polymer Antioxidants

Patent US 3,962,124 demonstrates that condensation reaction products of m‑cresol with aliphatic aldehydes provide higher antioxidant effectiveness than the corresponding p‑cresol‑derived products when used to stabilize organic compositions including lubricating oils, rubber, and polyolefins [1]. The patent explicitly states: 'Compared to each other, m‑cresol provides higher antioxidant effectiveness than p‑cresol in the reaction products.' This finding is directly relevant to 6‑nonyl‑m‑cresol, which can serve as a monomer for analogous aldehyde‑condensation antioxidants bearing a nonyl solubilizing chain. The nonyl substituent enhances oil solubility relative to unsubstituted m‑cresol, while the meta‑cresol core preserves the reactivity advantage.

Lubricant Additive Antioxidant Cresol-Aldehyde Condensate

Molecular Weight and LogP Differentiation from Di‑Nonyl and Bridged Analogs

6‑Nonyl‑m‑cresol (MW 234.38, LogP 4.99 [1]) occupies a distinct physicochemical space. 2,6‑Dinonyl‑p‑cresol (CAS 63451‑44‑5) has MW 360.62 and carries two nonyl chains, nearly doubling the hydrocarbon load. 2,2′‑Methylenebis(6‑nonyl‑p‑cresol) (CAS 7786‑17‑6) is a bridged dimer with MW 480.8 and contains two p‑cresol nuclei . These differences significantly impact solubility, volatility (boiling point 339.8 °C vs. the higher BP of the dimer), diffusion rates in polymer matrices, and effective OH concentration per unit mass. For applications requiring a monofunctional phenolic building block or a lower‑viscosity liquid antioxidant intermediate, 6‑nonyl‑m‑cresol offers a narrower property profile than the bulkier, higher‑MW alternatives.

Physicochemical Properties Hydrophobicity Molecular Weight

m‑Cresol Core Exhibits Potent H₂O₂ Scavenging with IC₅₀ = 6.7 µM, Surpassing o‑Cresol by 75‑Fold

In a head‑to‑head comparison of the three cresol isomers for H₂O₂ scavenging activity, m‑cresol displayed an IC₅₀ of 6.7 µM, which was 75‑fold more potent than o‑cresol (IC₅₀ = 502 µM) and 1.5‑fold more potent than p‑cresol (IC₅₀ = 10.16 µM) [1]. m‑Cresol also showed differential protective effects against DNA breaks induced by NaOCl, with an IC₁₀₀ of approximately 1 mM versus 10 mM for both o‑cresol and p‑cresol [1]. While this data is for unsubstituted m‑cresol, the radical‑scavenging pharmacophore — the meta‑hydroxyl group — is preserved in 6‑nonyl‑m‑cresol, suggesting that the intrinsic scavenging potency of the m‑cresol core is retained and may be modulated by the nonyl chain's influence on lipophilicity and membrane partitioning.

Radical Scavenging Cresol Isomer IC50

Nonyl Chain Length and Linearity Differentiate 6‑Nonyl‑m‑cresol from Shorter‑Chain and Branched Alkyl Cresols

The C9 linear nonyl chain of 6‑nonyl‑m‑cresol provides an optimal balance of hydrophobicity and processability. Shorter alkyl‑chain analogs (e.g., 6‑tert‑butyl‑m‑cresol or 6‑methyl‑m‑cresol) lack sufficient lipophilicity for oil‑phase antioxidant applications, while longer chains (e.g., dodecyl) can reduce the effective hydroxyl concentration per unit mass and increase viscosity . The nonyl chain length is particularly relevant for surfactant synthesis: nonylphenol ethoxylates are the industrial standard for nonionic surfactants, and 6‑nonyl‑m‑cresol can serve as a direct precursor for analogous ethoxylated surfactants with the added functionality of a phenolic methyl substituent. The linearity of the nonyl chain (as inferred from the SMILES OC1=CC(=CC=C1CCCCCCCCC)C ) contrasts with branched nonyl isomers (e.g., from propylene trimer) that exhibit different biodegradation and toxicity profiles [1].

Alkyl Chain Effect Hydrophobicity Surfactant Intermediate

High‑Value Application Scenarios for m-Cresol, 6-nonyl- (63992-49-4) Supported by Evidence


Synthesis of Meta‑Linked Phenolic Oligomer Antioxidants for High‑Temperature Lubricants

Based on the patent‑documented superiority of m‑cresol over p‑cresol in aldehyde‑condensation antioxidant products [1] and the demonstrated higher antioxidant effect of meta‑substituted phenolic oligomers [2], 6‑nonyl‑m‑cresol is the preferred monomer for preparing oil‑soluble oligomeric antioxidants. Its single nonyl chain ensures adequate lubricant solubility while the meta‑cresol core delivers greater peroxyl‑radical reactivity than p‑cresol‑based alternatives. Formulators targeting extended drain‑interval lubricants should prioritize this compound over 2,6‑dinonyl‑p‑cresol or nonylphenol due to its polymerizability and meta‑substitution advantage.

Nonionic Surfactant Intermediate with Defined Linear C9 Architecture

6‑Nonyl‑m‑cresol can be ethoxylated to produce methyl‑substituted nonylphenol ethoxylates with a precisely defined linear C9 chain, in contrast to technical‑grade nonylphenol ethoxylates derived from branched nonylphenol mixtures [3]. The single, well‑characterized isomer enables reproducible structure–property relationships in surfactant formulation. For researchers developing structure‑controlled surfactants or investigating the effect of aromatic methyl substitution on CMC and surface tension, 6‑nonyl‑m‑cresol provides a molecularly defined starting material unavailable from commercial nonylphenol mixtures.

Mechanistic Studies of Oxidative Polymerization and Structure–Activity Relationships in Phenolic Antioxidants

The contrasting polymerization behavior of p‑nonylphenol (no polymerization) vs. m‑cresol (polymerizes readily) vs. m‑t‑butylphenol (no polymerization) reported in the primary literature [2] positions 6‑nonyl‑m‑cresol as a key probe molecule for studying steric and electronic effects in enzymatic oxidative coupling. Its single ortho‑nonyl substituent creates intermediate steric hindrance that may allow controlled oligomerization to defined chain lengths. Academic and industrial researchers investigating horseradish peroxidase‑catalyzed phenol coupling or developing bio‑inspired antioxidant synthesis should consider this compound for systematic structure–activity studies.

Oxidative Stress Research Leveraging the Potent H₂O₂ Scavenging of the m‑Cresol Pharmacophore

The m‑cresol core demonstrates an H₂O₂ IC₅₀ of 6.7 µM, which is 75‑fold more potent than o‑cresol (502 µM) and 1.5‑fold more potent than p‑cresol (10.16 µM), along with 10‑fold greater protection against NaOCl‑induced DNA breaks [4]. 6‑Nonyl‑m‑cresol retains this meta‑hydroxyl pharmacophore while gaining the lipophilicity needed for membrane‑partitioning studies. For researchers investigating oxidative DNA damage or developing phenolic antioxidant libraries, 6‑nonyl‑m‑cresol offers the intrinsic scavenging potency of m‑cresol combined with enhanced cellular permeability conferred by the nonyl chain.

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